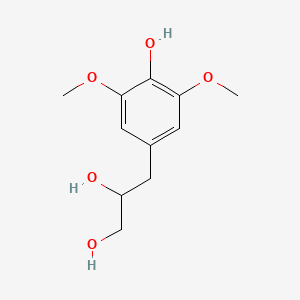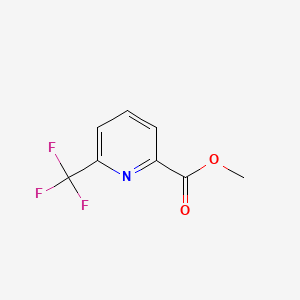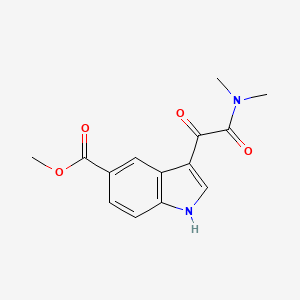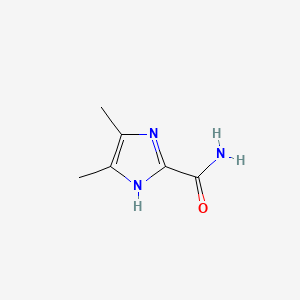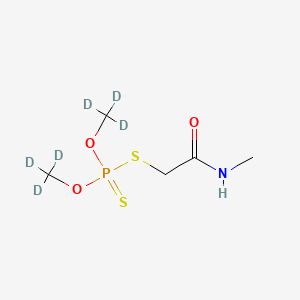
Dimethoate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Diméthoate-d6 est un composé marqué isotopiquement du diméthoate, un insecticide organophosphoré. La formule chimique du Diméthoate-d6 est C5H6D6NO3PS2, où tous les atomes d'hydrogène du diméthoate sont remplacés par du deutérium . Ce composé est largement utilisé en agriculture et en horticulture pour lutter contre les ravageurs tels que les pucerons, les acariens et les cicadelles .
Applications De Recherche Scientifique
Dimethoate-d6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: This compound serves as an internal standard for the quantification of Dimethoate in various samples using techniques like gas chromatography and liquid chromatography.
Environmental Studies: Researchers use this compound to study the environmental fate and degradation of Dimethoate, helping to understand its impact on ecosystems.
Mécanisme D'action
Target of Action
Dimethoate-d6, a deuterium-labeled version of Dimethoate, is an organophosphate insecticide . Its primary target is acetylcholinesterase , an enzyme essential for the function of the central nervous system . This enzyme plays a crucial role in transmitting nerve impulses .
Mode of Action
This compound, like other organophosphates, acts as an acetylcholinesterase inhibitor . It disables cholinesterase, thereby disrupting the transmission of nerve impulses . This disruption is the primary mechanism by which this compound exerts its insecticidal effects. It acts both by contact and through ingestion .
Biochemical Pathways
In one of the biochemical pathways, Dimethoate is first oxidized to form Dimethoate carboxylic acid by releasing a molecule of methylamine . Dimethoate carboxylic acid may then undergo decarboxylation or oxidation, leading to two possible products: O,O,O-trimethyl phosphoric ester and phosphorothioic O,O,S-acid .
Pharmacokinetics
This compound is intended for use as an internal standard for the quantification of Dimethoate . It is highly soluble in water, has low groundwater leaching potential, and is volatile . . These properties impact its bioavailability and distribution in the environment.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to a buildup of acetylcholine, an important neurotransmitter. This buildup interferes with the normal function of the nervous system, leading to a range of effects. For example, in insects, this can lead to paralysis and death, making this compound an effective insecticide .
Action Environment
This compound is relatively non-persistent but highly mobile in the environment due to its high solubility in water and low adsorption in soil . These properties mean that its action, efficacy, and stability can be influenced by environmental factors such as soil type, rainfall, and temperature.
Méthodes De Préparation
Le Diméthoate-d6 est généralement préparé par une réaction de deutération, où le diméthoate réagit avec du gaz deutérium pour remplacer les atomes d'hydrogène par du deutérium . Le processus de préparation nécessite du gaz deutérium de haute pureté et un solvant approprié, avec un contrôle minutieux des conditions et du temps de réaction . Les méthodes de production industrielle du Diméthoate-d6 sont similaires à celles du diméthoate, impliquant la synthèse du composé parent suivie d'un marquage isotopique .
Analyse Des Réactions Chimiques
Le Diméthoate-d6 subit diverses réactions chimiques, notamment :
Oxydation : Le Diméthoate-d6 peut être oxydé pour former de l'ométhoate, un puissant inhibiteur de la cholinestérase.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, l'eau et les nucléophiles. Les principaux produits formés à partir de ces réactions sont l'ométhoate et d'autres produits de dégradation .
Applications de la recherche scientifique
Le Diméthoate-d6 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications :
Études environnementales : Les chercheurs utilisent le Diméthoate-d6 pour étudier le devenir et la dégradation du diméthoate dans l'environnement, ce qui permet de comprendre son impact sur les écosystèmes.
Mécanisme d'action
Le Diméthoate-d6, comme le diméthoate, agit comme un inhibiteur de l'acétylcholinestérase. Il inhibe la cholinestérase, une enzyme essentielle au bon fonctionnement du système nerveux central . En inhibant cette enzyme, le Diméthoate-d6 perturbe la transmission des signaux nerveux, ce qui entraîne l'accumulation d'acétylcholine et des dommages nerveux ultérieurs . Ce mécanisme est similaire à celui d'autres organophosphorés, ce qui fait du Diméthoate-d6 un insecticide puissant .
Comparaison Avec Des Composés Similaires
Le Diméthoate-d6 est unique en raison de son marquage isotopique avec du deutérium. Parmi les composés similaires, citons :
Diméthoate : Le composé parent, largement utilisé comme insecticide.
Malathion : Un autre insecticide organophosphoré avec un mécanisme d'action similaire.
Chlorpyrifos : Un insecticide organophosphoré utilisé à des fins similaires.
Comparé à ces composés, le Diméthoate-d6 est principalement utilisé dans des applications de recherche en raison de son marquage isotopique, ce qui permet des mesures analytiques précises .
Propriétés
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXGJITAZMZEV-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=S)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-81-6 |
Source


|
| Record name | 1219794-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
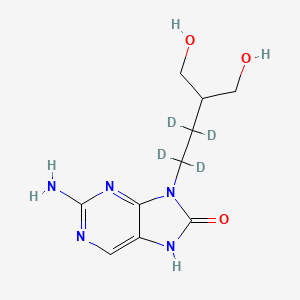
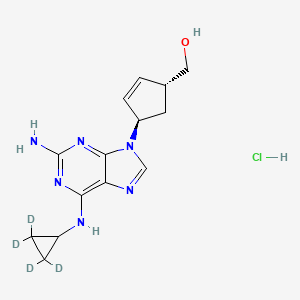
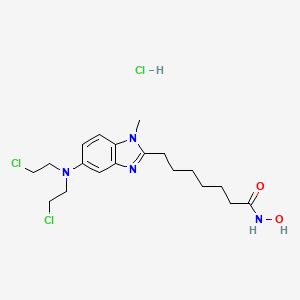
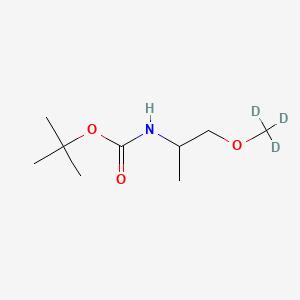
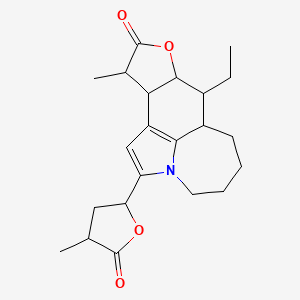

![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
